molecular formula C24H25N3O5 B12130567 5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B12130567
M. Wt: 435.5 g/mol
InChI Key: HJNJKZULDBXRLG-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolidinone class, characterized by a five-membered lactam ring. Its structure includes:

  • 3-Hydroxy group: Positioned at C3, enabling hydrogen bonding with biological targets .
  • 1-[3-(1H-Imidazol-1-yl)Propyl]: A flexible alkyl chain terminating in an imidazole moiety, which may contribute to metal coordination or enzymatic inhibition .
  • 4-(5-Methylfuran-2-Carbonyl): A furan-derived acyl group linked to the pyrrolidinone core, likely influencing electron distribution and bioactivity .

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

2-(3-ethoxyphenyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H25N3O5/c1-3-31-18-7-4-6-17(14-18)21-20(22(28)19-9-8-16(2)32-19)23(29)24(30)27(21)12-5-11-26-13-10-25-15-26/h4,6-10,13-15,21,29H,3,5,11-12H2,1-2H3

InChI Key

HJNJKZULDBXRLG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=C(O4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the Pyrrolone Core: The pyrrolone core can be synthesized via a cyclization reaction involving a suitable precursor such as a substituted amide or nitrile.

    Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using 5-methylfuran-2-carboxylic acid as the acylating agent.

    Attachment of the Imidazole Ring: The imidazole ring is typically introduced via a nucleophilic substitution reaction using 1H-imidazole and a suitable leaving group.

    Ethoxyphenyl Substitution: The ethoxyphenyl group can be introduced through a Suzuki coupling reaction using 3-ethoxyphenylboronic acid and a suitable halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group in the furan ring can be reduced to an alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the imidazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its imidazole and furan rings, which are known to interact with biological macromolecules.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. The imidazole ring is a common pharmacophore in many drugs, suggesting that this compound could be a lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, potentially inhibiting enzyme activity or altering receptor function. The furan ring may also participate in π-π interactions with aromatic amino acids in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name / Class Key Structural Features Biological Activity MIC (μg/mL) or EC50 Reference
Target Compound Pyrrolidinone core with 3-ethoxyphenyl, imidazole-propyl, and 5-methylfuran-carbonyl Antifungal (inferred); potential enzyme inhibition via imidazole and furan motifs Not reported
Fusarium-derived Pyrrolidinones (8–10) Pyrrolidinone derivatives with variable alkyl/aryl substituents Moderate antifungal activity against Colletotrichum musae 64–256 μg/mL
Vibrio sp. Pyrrolidinones Phenol and pyrrolo[1,2-a]pyrazine-1,4-dione substituents Broad-spectrum antimicrobial activity Not quantified
5-(3-Ethoxy-4-Hydroxyphenyl)... (CAS 4873-79-4) Isoxazole substituent instead of imidazole-propyl; similar furan-carbonyl group Structural analogue; activity likely modulated by isoxazole’s electron-withdrawing effects Not reported
Pyrazole-Thiazole Hybrids Pyrrolidinone fused with thiazole/sulphonamide groups Antibacterial (Gram-positive), MIC: 8–32 μg/mL 8–32 μg/mL

Key Findings

Substituent Impact on Antifungal Activity: The target compound’s imidazole-propyl group distinguishes it from Fusarium-derived pyrrolidinones (8–10), which lack heterocyclic side chains. Imidazole’s metal-binding capacity may enhance antifungal efficacy compared to simpler alkyl chains . The 5-methylfuran-carbonyl group shares similarities with furan derivatives from Vibrio spp., which exhibit antimicrobial properties via membrane disruption .

Comparative Bioactivity: Fusarium pyrrolidinones (e.g., compound 14) show MIC values of 64 μg/mL against C. musae, suggesting that the target compound’s additional imidazole and furan groups could lower MIC if synergistic effects occur . Pyrazole-thiazole hybrids demonstrate stronger antibacterial activity (MIC 8–32 μg/mL), likely due to thiazole’s role in disrupting bacterial cell wall synthesis .

Role of Furan vs. Isoxazole :

  • The CAS 4873-79-4 analogue replaces imidazole with 5-methylisoxazole , which may reduce bioavailability due to isoxazole’s polarity compared to imidazole’s amphiphilic nature .

Biosynthetic Pathways: Fusarium-derived pyrrolidinones are biosynthesized via non-ribosomal peptide synthetase (NRPS) pathways, while the target compound’s imidazole and furan motifs suggest mixed polyketide-NRPS origins .

Biological Activity

5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structural features include multiple functional groups, such as an imidazole ring and a pyrrolidinone core, which contribute to its potential therapeutic applications.

Molecular Structure and Properties

The molecular formula of the compound is C27H29N3O7C_{27}H_{29}N_{3}O_{7}, with a molecular weight of 507.5 g/mol. The IUPAC name is:

 4E 4 hydroxy 3 methoxyphenyl methylidene 1 3 imidazol 1 ylpropyl 5 3 4 5 trimethoxyphenyl pyrrolidine 2 3 dione\text{ 4E 4 hydroxy 3 methoxyphenyl methylidene 1 3 imidazol 1 ylpropyl 5 3 4 5 trimethoxyphenyl pyrrolidine 2 3 dione}

This compound features an array of functional groups that enhance its reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been explored in various contexts, including its potential as an enzyme inhibitor and receptor modulator. The imidazole moiety is particularly noteworthy for its interactions with biological targets.

The compound is hypothesized to exert its effects through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites or allosteric sites, thus altering their activity.
  • Receptor Modulation : The imidazole ring can interact with various receptors, influencing signaling pathways.

Research Findings

Recent studies have highlighted the following biological activities:

Anticancer Activity

Research indicates that derivatives of this compound demonstrate cytotoxic effects against various cancer cell lines. For instance:

  • A study reported that certain analogs inhibited the proliferation of breast cancer cells with IC50 values in the low micromolar range (e.g., 2.5 µM) .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent:

  • In vitro tests demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL .

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective properties:

  • Compounds similar to this one have been evaluated for their ability to inhibit glycine transporters (GlyT1), which are implicated in neurodegenerative diseases. One study found an IC50 value of 8.0 µM for glycine uptake inhibition .

Case Studies

Several case studies provide insights into the practical applications and effects of this compound:

Case Study 1: Anticancer Activity

In a controlled study involving human breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cell proliferation and concluded that the compound's mechanism involved apoptosis induction.

Case Study 2: Antimicrobial Efficacy

A series of compounds based on this structure were tested against common bacterial strains. The results indicated that modifications to the ethoxy group significantly enhanced antibacterial activity, suggesting structure-activity relationships that could guide future drug design.

Data Tables

Biological ActivityIC50 / MIC Values
Anticancer (breast cancer)2.5 µM
Antimicrobial (S. aureus)0.5 µg/mL
Antimicrobial (E. coli)8 µg/mL
GlyT1 Inhibition8.0 µM

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